molecular formula C23H26N2O2S B1601958 (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine CAS No. 852212-90-9

(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine

Cat. No. B1601958
CAS RN: 852212-90-9
M. Wt: 394.5 g/mol
InChI Key: NHQZWDCNEJJOGT-FGZHOGPDSA-N
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Description

(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine, or 1,2-diphenylethane-1,2-diamine-N-sulfonyltrimethylphenyl (DPES), is a sulfonamide derivative of 1,2-diphenylethane-1,2-diamine (DPE). It is a white crystalline solid that has a melting point of 133-135°C and is soluble in water and most organic solvents. DPES is a versatile compound that has a wide range of applications in chemical synthesis and scientific research.

Scientific Research Applications

Chiral Solvating Agent for NMR Analysis

One of the notable applications of (1R,2R)-1,2-diphenylethane-1,2-diamine is as an effective chiral solvating agent (CSA) in the 1H NMR analysis of the enantiomeric purity of chiral carboxylic acids. This compound has demonstrated the ability to form 2:1 salt complexes with a range of acids, including α-arylpropanoic and α-halo carboxylic acids, leading to significant diastereotopic resonances in 1H NMR. This property is vital for assessing the enantiomeric purity of chiral substances, which is crucial in the development of pharmaceuticals and fine chemicals (Fulwood & Parker, 1994).

Polymer Research

In polymer science, the compound finds application in the synthesis of polyurethane–urea elastomers derived from sulphone-containing aromatic diamine. These materials exhibit good heat resistance and mechanical properties, indicating the compound's utility in developing new polymeric materials with enhanced performance characteristics (Qin et al., 2007).

Catalytic Applications

This compound has been used as a catalyst in the enantioselective Michael addition reactions. The catalytic system, comprising of Cu(OTf)2 and (1S,2S)-1,2-diphenylethane-1,2-diamine, facilitates reactions between 1-(1-(phenylsulfonyl)vinylsulfonyl)benzene and in situ generated 3-fluorooxindole-derived enolates. This process is instrumental in the synthesis of compounds with the pharmacophoric 3-fluorooxindole moiety, showcasing the compound's significance in catalyzing reactions that yield biologically active molecules (Zhu et al., 2019).

Chemical Characterization and Absolute Configuration

The compound also plays a role in the comprehensive chemical characterization and determination of absolute configuration of chiral molecules. For instance, it has been used to establish the stereochemistry of camphorsulfonic acid (CSA) through electronic circular dichroism (ECD) spectra and quantum chemical calculations. This application underscores the importance of (1R,2R)-1,2-diphenylethane-1,2-diamine in analytical chemistry, particularly in elucidating the structural details of chiral substances (Cheng et al., 2022).

properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-14-17(2)23(18(3)15-16)28(26,27)25-22(20-12-8-5-9-13-20)21(24)19-10-6-4-7-11-19/h4-15,21-22,25H,24H2,1-3H3/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZWDCNEJJOGT-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479009
Record name (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine

CAS RN

852212-90-9
Record name (1R,2R)-N-(2,4,6-trimethylphenylsulfonyl)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-N-(2,4,6-Trimethylbenzenesulfonyl)-1,2-diphenylethanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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